5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound 5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a unique structure that combines a pyrrole ring with a diazinane-trione moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(2-methylphenyl)pyrrole with 1,3-dimethyl-1,3-diazinane-2,4,6-trione under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- (5Z)-5-{[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-6-7-9-17(12)23-13(2)10-15(14(23)3)11-16-18(24)21(4)20(26)22(5)19(16)25/h6-11H,1-5H3 |
InChI Key |
IQPKSOUNLMEDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
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